(R)-1-(2,5-Dimethylphenyl)ethanamine
Overview
Description
(R)-1-(2,5-Dimethylphenyl)ethanamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Toxicology and Pollution Studies
Research into the environmental impact and toxicology of chlorinated solvents highlights the broader context in which related chemical compounds, including potentially (R)-1-(2,5-Dimethylphenyl)ethanamine, could be studied. The assessment of occupational exposure to various chlorinated aliphatic solvents and their adverse health effects is crucial for understanding the environmental and health implications of chemical exposure A. Ruder, 2006.
Chemical Synthesis and Catalysis
The development of novel methodologies for aryl-aryl bond formation, such as direct arylation via C-H activation, provides a framework for understanding how this compound might be synthesized or used in organic synthesis. This approach offers a more efficient path for creating biaryl structures, important in pharmaceuticals and materials chemistry, by eliminating the need for prefunctionalization G. McGlacken, Lorraine M. Bateman, 2009.
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427417 | |
Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77302-55-7 | |
Record name | (R)-1-(2,5-DIMETHYLPHENYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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